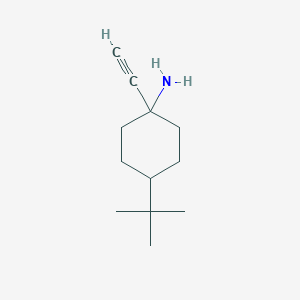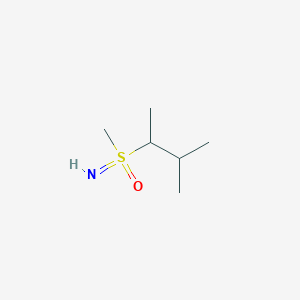![molecular formula C8H15NO2 B13188945 N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)
N-[3-(Hydroxymethyl)cyclopentyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Hydroxymethyl)cyclopentyl]acetamide is an organic compound with the molecular formula C8H15NO2 It is characterized by a cyclopentane ring substituted with a hydroxymethyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hydroxymethyl)cyclopentyl]acetamide typically involves the reaction of cyclopentanol with acetic anhydride in the presence of a catalyst to form the intermediate cyclopentyl acetate. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Hydroxymethyl)cyclopentyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The acetamide group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-[3-(Carboxymethyl)cyclopentyl]acetamide.
Reduction: Formation of N-[3-(Hydroxymethyl)cyclopentyl]amine.
Substitution: Formation of various substituted cyclopentyl derivatives.
Scientific Research Applications
N-[3-(Hydroxymethyl)cyclopentyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(Hydroxymethyl)cyclopentyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetamide group can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Hydroxymethyl)cyclopentyl]amine: Similar structure but with an amine group instead of an acetamide group.
N-[3-(Carboxymethyl)cyclopentyl]acetamide: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
N-[3-(Hydroxymethyl)cyclopentyl]acetamide is unique due to the presence of both a hydroxymethyl group and an acetamide group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-[3-(hydroxymethyl)cyclopentyl]acetamide |
InChI |
InChI=1S/C8H15NO2/c1-6(11)9-8-3-2-7(4-8)5-10/h7-8,10H,2-5H2,1H3,(H,9,11) |
InChI Key |
UAYREVITGCLUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine](/img/structure/B13188902.png)
![Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13188905.png)
![4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine](/img/structure/B13188915.png)

![5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13188930.png)






